molecular formula C11H12F3NO3 B1529462 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid CAS No. 1411612-54-8

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

Cat. No. B1529462
CAS RN: 1411612-54-8
M. Wt: 263.21 g/mol
InChI Key: QLVPAEPPJKBDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the products formed, and the conditions required for the reaction are all part of this analysis .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Peptide Synthesis

The compound 4,4,4-trifluoro-3-oxo-1-butenyl group is utilized as a protective group for the N-H terminal of amino acids in peptide synthesis. This application allows for the protection of amino acids, facilitating the formation of peptide bonds without racemization, using a precursor that reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield N-protected amino acids. The protective group can be subsequently removed via acidic hydrolysis, showcasing the compound's utility in peptide synthesis (Gorbunova et al., 1991).

Stable Isotope Ratio Analysis

N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, formed by the reaction of amino acids with ethylchloroformate plus trifluoroethanol plus pyridine, demonstrate the compound's application in stable isotope ratio analysis. This method provides a rapid and sensitive determination of specific enrichment of stable isotopically labeled tracer amino acids in blood plasma and protein hydrolysates using gas chromatography/electron impact mass spectrometry (Pietzsch et al., 1997).

Corrosion Inhibition

A derivative, Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, synthesized from the reaction between methylamine, 2- or 3-Methoxybenzaldehyde, and diethylphosphite, illustrates the compound's role in corrosion inhibition. This application highlights its effectiveness in preventing corrosion of mild steel in acidic solutions, with adsorption on the steel surface obeying the Langmuir isotherm. The compound's efficiency as a mixed inhibitor and its surface morphology analysis via SEM and AFM further emphasize its potential in corrosion protection (Djenane et al., 2019).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity levels, flammability, and precautions to be taken while handling the compound .

Future Directions

This involves potential areas of future research. It could include potential applications of the compound, or new reactions that it could be involved in .

properties

IUPAC Name

2-amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-18-8-6-4-3-5-7(8)10(15,9(16)17)11(12,13)14/h3-6H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPAEPPJKBDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 2
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 3
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 4
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 5
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 6
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

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